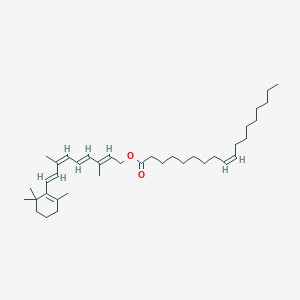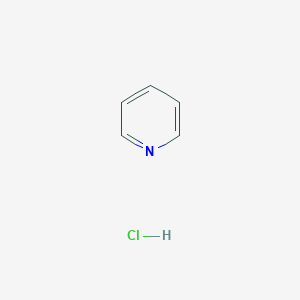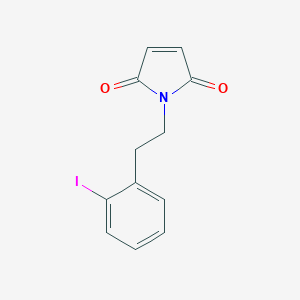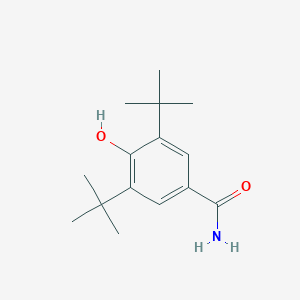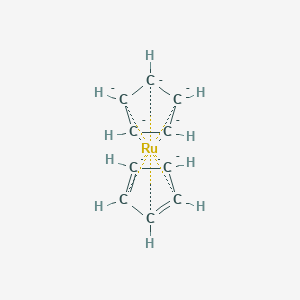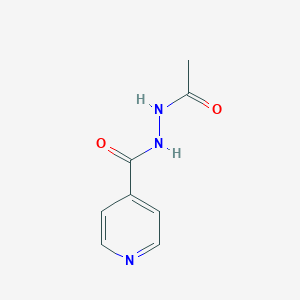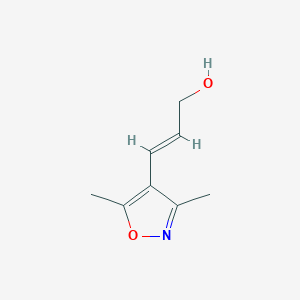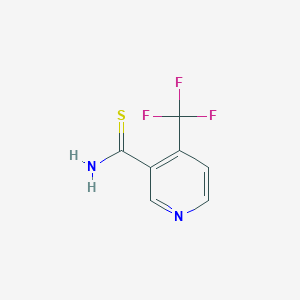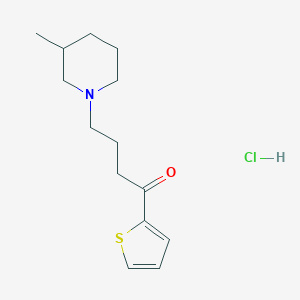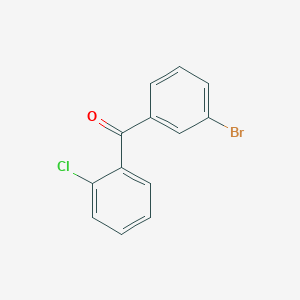![molecular formula C10H10N2O2 B140598 N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide CAS No. 153864-00-7](/img/structure/B140598.png)
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide, also known as FPA-124, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of extensive scientific research. In
Wissenschaftliche Forschungsanwendungen
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. By inhibiting PDE4, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide may help reduce inflammation and protect neurons from damage.
Biochemische Und Physiologische Effekte
Studies have shown that N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide has anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that can cause inflammation and neuronal damage. Additionally, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide has been shown to protect neurons from oxidative stress and apoptosis, which can contribute to the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one limitation of using N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide. One potential direction is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide and its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Finally, the development of new synthesis methods and modifications of the compound may lead to improved solubility and bioavailability, allowing for more effective use in lab experiments and potential clinical applications.
Conclusion
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide is a small molecule that has been studied for its potential therapeutic applications in various diseases. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the development of new therapies for neurodegenerative diseases. While further research is needed to fully understand its mechanism of action and potential applications, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide represents a promising avenue for scientific research.
Synthesemethoden
The synthesis of N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. This is then reacted with 2-aminomethylpyridine to produce the final product, N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Eigenschaften
CAS-Nummer |
153864-00-7 |
|---|---|
Produktname |
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-9-4-8-5-11-3-2-10(8)14-9/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
AGBJSNVDWMLIHY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)C=CN=C2 |
Kanonische SMILES |
CC(=O)NCC1=CC2=C(O1)C=CN=C2 |
Synonyme |
Acetamide, N-(furo[3,2-c]pyridin-2-ylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



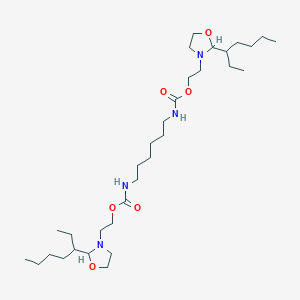
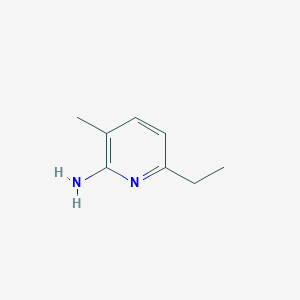
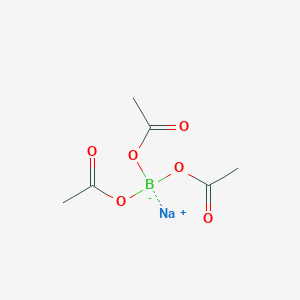
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
